molecular formula C12H19N3O2S B1405092 Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate CAS No. 1440954-94-8

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

Cat. No. B1405092
M. Wt: 269.37 g/mol
InChI Key: CIEFBAXZZCPNLH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate is a chemical compound with the molecular formula C12H19N3O2S . It has a molecular weight of 269.37 . The compound is in the form of a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3,(H2,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.37 . It appears as a pale-yellow to yellow-brown solid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives are synthesized through various chemical reactions. For example, a study demonstrated the synthesis of related compounds through reactions involving 2-cyanoacetamide and benzylideneacetone in DMSO with potassium tert-butoxide (Shatsauskas et al., 2017).
  • Structural Analysis : X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds, highlighting the presence of intramolecular hydrogen bonding (Çolak et al., 2021).

Chemical Reactions and Derivatives

  • Solid-Phase Synthesis : The compound's derivatives have been synthesized on a solid-phase, demonstrating its utility in creating complex molecular structures, such as G-protein coupled receptor-targeted scaffolds (Boeglin et al., 2007).
  • Creation of Biologically Active Compounds : Tert-butyl amino hydroxy carboxylic esters, closely related to the compound , are significant in the structure of many biologically active natural products (Mosey et al., 2008).

Applications in Molecular Synthesis

  • Peptide Synthesis : The compound and its derivatives play a role in peptide synthesis. For example, they are involved in carbodiimide-mediated reactions in peptide synthesis (Benoiton & Chen, 1981).
  • Synthesis of Aminocyclitols : These compounds are used in the synthesis of new aminocyclitols, which are important pseudosaccharides with potential biological activity (Larin et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

tert-butyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFBAXZZCPNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
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Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

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